molecular formula C17H18Cl2N4O B2943528 N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide CAS No. 329779-51-3

N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide

Katalognummer: B2943528
CAS-Nummer: 329779-51-3
Molekulargewicht: 365.26
InChI-Schlüssel: PCNZNIVBYSJFKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide is a useful research compound. Its molecular formula is C17H18Cl2N4O and its molecular weight is 365.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which features a dichlorophenyl group and a pyridinyl-piperazine moiety. The structural formula can be represented as follows:

N 2 3 dichlorophenyl 2 4 2 pyridinyl piperazino acetamide\text{N 2 3 dichlorophenyl 2 4 2 pyridinyl piperazino acetamide}

This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . A study evaluating various derivatives of thiazole compounds found that certain analogues demonstrated potent activity against cancer cell lines, including melanoma and pancreatic cancer .

Case Study: In Vitro Studies

  • Cell Lines Tested :
    • Melanoma (A375)
    • Pancreatic Cancer
    • Chronic Myeloid Leukemia (CML)
  • Findings :
    • The lead compound showed high efficacy in inducing apoptosis and autophagy.
    • Significant reduction in tumor growth was observed in xenograft models.

Antimicrobial Activity

In addition to anticancer effects, the compound has shown antimicrobial activity . A comparative study highlighted that derivatives of dichloro-substituted thiazol-2-ylacetamides possess notable antibacterial properties against various pathogens .

Antibacterial Activity Data

CompoundPathogenMinimum Inhibitory Concentration (MIC)
1E. coli31.25 µg/mL
2S. aureus15.62 µg/mL

Neuropharmacological Effects

The compound's potential effects on the central nervous system have also been explored. Research indicates that certain piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Dichlorophenyl Group : Enhances lipophilicity and receptor binding.
  • Pyridinyl-Piperazine Moiety : Facilitates interaction with neurotransmitter receptors.

SAR Analysis Table

Structural FeatureEffect on Activity
DichlorinationIncreased potency
Piperazine RingImproved receptor affinity
Acetamide FunctionalityEnhanced solubility

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed toxicological profiles are still needed.

Pharmacokinetic Properties

  • Absorption : Rapid oral bioavailability.
  • Metabolism : Hepatic metabolism with potential for active metabolites.
  • Excretion : Primarily renal.

Eigenschaften

IUPAC Name

N-(2,3-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O/c18-13-4-3-5-14(17(13)19)21-16(24)12-22-8-10-23(11-9-22)15-6-1-2-7-20-15/h1-7H,8-12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNZNIVBYSJFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-pyridin-2-ylpiperazine (24 mg, 0.15 mmol, Aldrich), N-(2,3-dichlorophenyl)-2-chloroacetamide (48 mg, 0.20 mmol, Maybridge) and sodium carbonate (50 mg) in N,N-dimethylformamide/water (2:1, 2 mL) was shaken at room temperature for 18 hours. The resulting mixture was decanted, concentrated under reduced pressure the residue purified by preparative HPLC to provide 9 mg (16%) of the desired product as a trifluoroacetic acid salt. 1H NMR (500 MHz, DMSO-d6) δ 2.62 (t, J=4 Hz, 4H), 3.23 (s, 2H), 3.58 (t, J=4 Hz, 4H), 6.63 (t, J=5 Hz, 1H), 6.83 (d, J=6 Hz, 1H), 7.55 (t, J=6 Hz, 1H), 7.68 (m, 2H), 7.88 (m, 2H), 8.12 (d, J=5 Hz, 1H), 10.12 (s, 1H); MS (ESI/APCI+) m/e 365 (M+H)+.
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
16%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.